molecular formula C14H23N3O B11168501 N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

Cat. No.: B11168501
M. Wt: 249.35 g/mol
InChI Key: KTRCCVYVCNPHKU-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide typically involves the reaction of 4,6-dimethylpyrimidine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide is unique due to its specific structural features, such as the presence of the ethylhexanamide group, which imparts distinct physicochemical properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-ethylhexanamide

InChI

InChI=1S/C14H23N3O/c1-5-7-8-12(6-2)13(18)17-14-15-10(3)9-11(4)16-14/h9,12H,5-8H2,1-4H3,(H,15,16,17,18)

InChI Key

KTRCCVYVCNPHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC(=CC(=N1)C)C

Origin of Product

United States

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